(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
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Description
(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.75. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Derivatives
Structural elucidation of derivatives of cyclic o-acylbenzoic acids reveals the variations in bond lengths correlated with the basicities of attached groups. This analysis provides insight into the pseudoacid derivatives' chemical behavior, including isobenzofuran and isoindole rings, which are crucial for understanding the fundamental properties of compounds similar to (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid (Valente, Martín, & Sullivan, 1998).
Catalytic Applications
Zinc complexes derived from benzoic acids, including those with structural similarities to the compound , have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, yielding polycarbonates. This highlights the potential of such compounds in facilitating environmentally beneficial chemical reactions (Darensbourg, Wildeson, & Yarbrough, 2002).
Synthetic Methodology
The efficient synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives through a sequential coupling-cyclization method demonstrates the versatility of such compounds in organic synthesis. This methodology offers a pathway to variously substituted benzofuran derivatives, which are valuable in medicinal chemistry and materials science (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Environmental Stability and Behavior
Understanding the environmental fate and behavior of related compounds, such as parabens (which share phenolic structures with the compound ), is crucial for assessing their ecological impact. Studies on parabens can inform the environmental considerations for the use and disposal of this compound and its derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOKVEZBMXGAPF-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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